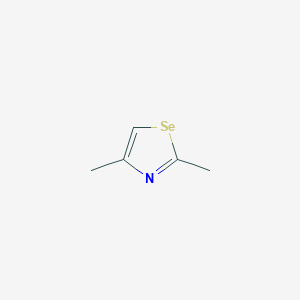
2,4-Dimethylselenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylselenazole is a heterocyclic compound containing selenium. It is structurally related to imidazoles and thiazoles, which are known for their diverse applications in various fields. The presence of selenium in its structure imparts unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2,4-Dimethylselenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylselenium bromide with ammonia or primary amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,4-Dimethylselenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of selenides. Reducing agents such as sodium borohydride are typically used.
Substitution: The methyl groups at positions 2 and 4 can undergo electrophilic or nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,4-Dimethylselenazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits in cancer prevention and treatment.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2,4-Dimethylselenazole exerts its effects is primarily through its interaction with biological molecules. Selenium in the compound can participate in redox reactions, influencing cellular oxidative stress levels. It can also interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox balance is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
2,4-Dimethylselenazole can be compared with other selenium-containing heterocycles, such as selenazoles and selenadiazoles. These compounds share some chemical properties due to the presence of selenium but differ in their specific applications and biological activities. For instance:
Selenazoles: Known for their antimicrobial properties.
Propiedades
Fórmula molecular |
C5H7NSe |
|---|---|
Peso molecular |
160.09 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,3-selenazole |
InChI |
InChI=1S/C5H7NSe/c1-4-3-7-5(2)6-4/h3H,1-2H3 |
Clave InChI |
UKNJWIZGHCOQBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[Se]C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
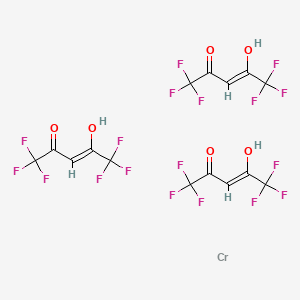
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)

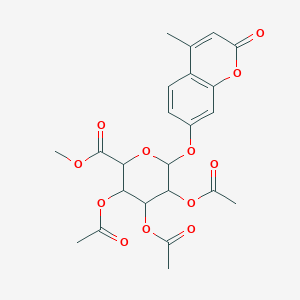

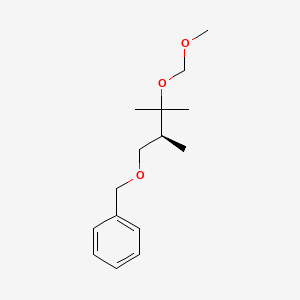
![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
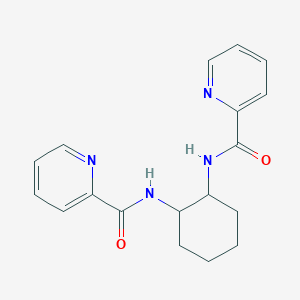

![(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid](/img/structure/B12325426.png)
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
